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molecular formula C19H12F6O B1630947 Trans,trans-1,5-Bis[4-(trifluoromethyl)phenyl]-1,4-pentadien-3-one CAS No. 103836-71-1

Trans,trans-1,5-Bis[4-(trifluoromethyl)phenyl]-1,4-pentadien-3-one

Cat. No. B1630947
M. Wt: 370.3 g/mol
InChI Key: OIUBVYQZMUKRRF-YDWXAUTNSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04521629

Procedure details

A mixture of 4-trifluoromethylbenzaldehyde (8.4 kg), heptane (12.1 L), water (5.23 L), 50% sodium hydroxide (0.384 kg) and methyl bis(hydroxyethyl)oleylammonium chloride (0.213 kg) is stirred under a nitrogen atmosphere and heated to 40° C. to 45° C. Acetone (1.44 kg) is added to the above mixture over 2.3 hours. The resulting slurry is stirred and heated at 42° C. for two hours and then 85% phosphoric acid (1.36 kg) is added followed by isopropyl alcohol (8.97 L). The resultant mixture is heated at reflux (73° C.) for 1.5 hours and then cooled to 14° C. The reaction mixture is filtered, the isolated solids washed with heptane (5.29 L) and water (7.12 L). Drying affords 7.2 kg of the title compound, mp 154° C. to 155.5° C.
Quantity
8.4 kg
Type
reactant
Reaction Step One
Quantity
12.1 L
Type
reactant
Reaction Step One
Quantity
0.384 kg
Type
reactant
Reaction Step One
Quantity
0.213 kg
Type
catalyst
Reaction Step One
Name
Quantity
5.23 L
Type
solvent
Reaction Step One
Quantity
1.36 kg
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
8.97 L
Type
solvent
Reaction Step Four
Quantity
1.44 kg
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:12])([F:11])[C:3]1[CH:10]=[CH:9][C:6]([CH:7]=O)=[CH:5][CH:4]=1.[CH3:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH3:19].[OH-:20].[Na+].P(=O)(O)(O)O>[Cl-].C[NH2+]CCCCCCCC/C=C\CCCCCCCC(CCO)CCO.C(O)(C)C.CC(C)=O.O>[F:1][C:2]([F:12])([F:11])[C:3]1[CH:10]=[CH:9][C:6]([CH:7]=[CH:13][C:14](=[O:20])[CH:15]=[CH:16][C:17]2[CH:5]=[CH:4][C:3]([C:2]([F:12])([F:11])[F:1])=[CH:19][CH:18]=2)=[CH:5][CH:4]=1 |f:2.3,5.6|

Inputs

Step One
Name
Quantity
8.4 kg
Type
reactant
Smiles
FC(C1=CC=C(C=O)C=C1)(F)F
Name
Quantity
12.1 L
Type
reactant
Smiles
CCCCCCC
Name
Quantity
0.384 kg
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0.213 kg
Type
catalyst
Smiles
[Cl-].C[NH2+]CCCCCCCC\C=C/CCCCCCCC(CCO)CCO
Name
Quantity
5.23 L
Type
solvent
Smiles
O
Step Two
Name
Quantity
1.36 kg
Type
reactant
Smiles
P(O)(O)(O)=O
Step Three
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
8.97 L
Type
solvent
Smiles
C(C)(C)O
Step Five
Name
Quantity
1.44 kg
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
42 °C
Stirring
Type
CUSTOM
Details
is stirred under a nitrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated to 40° C. to 45° C
STIRRING
Type
STIRRING
Details
The resulting slurry is stirred
TEMPERATURE
Type
TEMPERATURE
Details
at reflux (73° C.) for 1.5 hours
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 14° C
FILTRATION
Type
FILTRATION
Details
The reaction mixture is filtered
WASH
Type
WASH
Details
the isolated solids washed with heptane (5.29 L) and water (7.12 L)
CUSTOM
Type
CUSTOM
Details
Drying

Outcomes

Product
Name
Type
product
Smiles
FC(C1=CC=C(C=C1)C=CC(C=CC1=CC=C(C=C1)C(F)(F)F)=O)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 7.2 kg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04521629

Procedure details

A mixture of 4-trifluoromethylbenzaldehyde (8.4 kg), heptane (12.1 L), water (5.23 L), 50% sodium hydroxide (0.384 kg) and methyl bis(hydroxyethyl)oleylammonium chloride (0.213 kg) is stirred under a nitrogen atmosphere and heated to 40° C. to 45° C. Acetone (1.44 kg) is added to the above mixture over 2.3 hours. The resulting slurry is stirred and heated at 42° C. for two hours and then 85% phosphoric acid (1.36 kg) is added followed by isopropyl alcohol (8.97 L). The resultant mixture is heated at reflux (73° C.) for 1.5 hours and then cooled to 14° C. The reaction mixture is filtered, the isolated solids washed with heptane (5.29 L) and water (7.12 L). Drying affords 7.2 kg of the title compound, mp 154° C. to 155.5° C.
Quantity
8.4 kg
Type
reactant
Reaction Step One
Quantity
12.1 L
Type
reactant
Reaction Step One
Quantity
0.384 kg
Type
reactant
Reaction Step One
Quantity
0.213 kg
Type
catalyst
Reaction Step One
Name
Quantity
5.23 L
Type
solvent
Reaction Step One
Quantity
1.36 kg
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
8.97 L
Type
solvent
Reaction Step Four
Quantity
1.44 kg
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:12])([F:11])[C:3]1[CH:10]=[CH:9][C:6]([CH:7]=O)=[CH:5][CH:4]=1.[CH3:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH3:19].[OH-:20].[Na+].P(=O)(O)(O)O>[Cl-].C[NH2+]CCCCCCCC/C=C\CCCCCCCC(CCO)CCO.C(O)(C)C.CC(C)=O.O>[F:1][C:2]([F:12])([F:11])[C:3]1[CH:10]=[CH:9][C:6]([CH:7]=[CH:13][C:14](=[O:20])[CH:15]=[CH:16][C:17]2[CH:5]=[CH:4][C:3]([C:2]([F:12])([F:11])[F:1])=[CH:19][CH:18]=2)=[CH:5][CH:4]=1 |f:2.3,5.6|

Inputs

Step One
Name
Quantity
8.4 kg
Type
reactant
Smiles
FC(C1=CC=C(C=O)C=C1)(F)F
Name
Quantity
12.1 L
Type
reactant
Smiles
CCCCCCC
Name
Quantity
0.384 kg
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0.213 kg
Type
catalyst
Smiles
[Cl-].C[NH2+]CCCCCCCC\C=C/CCCCCCCC(CCO)CCO
Name
Quantity
5.23 L
Type
solvent
Smiles
O
Step Two
Name
Quantity
1.36 kg
Type
reactant
Smiles
P(O)(O)(O)=O
Step Three
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
8.97 L
Type
solvent
Smiles
C(C)(C)O
Step Five
Name
Quantity
1.44 kg
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
42 °C
Stirring
Type
CUSTOM
Details
is stirred under a nitrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated to 40° C. to 45° C
STIRRING
Type
STIRRING
Details
The resulting slurry is stirred
TEMPERATURE
Type
TEMPERATURE
Details
at reflux (73° C.) for 1.5 hours
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 14° C
FILTRATION
Type
FILTRATION
Details
The reaction mixture is filtered
WASH
Type
WASH
Details
the isolated solids washed with heptane (5.29 L) and water (7.12 L)
CUSTOM
Type
CUSTOM
Details
Drying

Outcomes

Product
Name
Type
product
Smiles
FC(C1=CC=C(C=C1)C=CC(C=CC1=CC=C(C=C1)C(F)(F)F)=O)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 7.2 kg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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